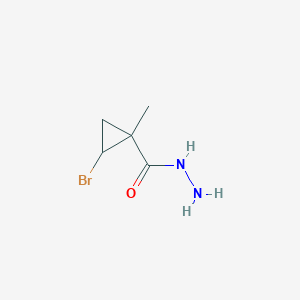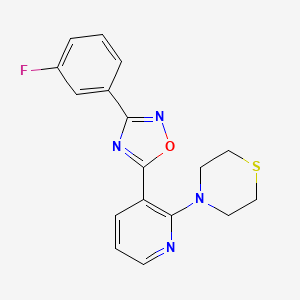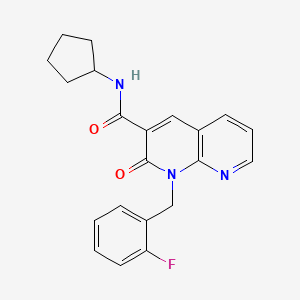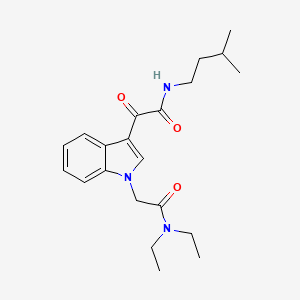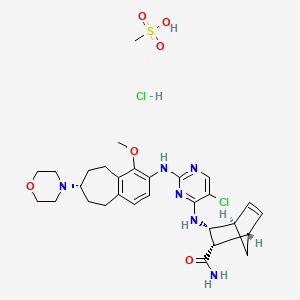
CEP-28122 Mesylate hydrochloride
Descripción general
Descripción
CEP-28122 Mesylate hydrochloride is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity . It is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation .
Synthesis Analysis
The initial strategy for the synthesis of CEP-28122 involved coupling three key structural elements, including a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .Molecular Structure Analysis
The molecular weight of this compound is 671.64 . Its formula is C29H40Cl2N6O6S .Physical And Chemical Properties Analysis
This compound is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity .Aplicaciones Científicas De Investigación
Development and Optimization for Clinical Use
CEP-28122 Mesylate hydrochloride has been the focus of significant scientific research due to its role as an anaplastic lymphoma kinase (ALK) inhibitor. The development and optimization of its synthesis for clinical application have been explored, highlighting advancements in process strategies for its preparation. Innovations include a blocking group strategy for selective nitration, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, dehalogenation, and the discovery of a novel, stable, in situ generated mixed mesylate hydrochloride salt of the active pharmaceutical ingredient (API) (Allwein et al., 2012).
Enhancement of Solubility and Bioavailability
The significance of salt form selection for enhancing the solubility and bioavailability of pharmaceutical compounds has been demonstrated, with specific attention to mesylate salts. Studies comparing different salt forms, including mesylate, have provided insights into how solubility, bioavailability, and physical stability can influence the development of pharmaceuticals, suggesting that mesylate salts, including CEP-28122, can offer advantageous properties for drug formulation (Engel et al., 2000).
Pharmacological Efficacy in Cancer Models
The pharmacological efficacy of this compound has been evaluated in various cancer models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. These studies have shown that CEP-28122 is a highly potent and selective inhibitor of ALK, inducing concentration-dependent growth inhibition/cytotoxicity in ALK-positive cells. The compound has demonstrated significant antitumor activity in tumor xenografts in mice, with the ability to induce complete or near-complete tumor regressions at certain dosages. This indicates its potential as a targeted therapy for ALK-positive cancers (Cheng et al., 2011).
Considerations in Pharmaceutical Development
The selection and characterization of drug salts, including mesylate salts, have been a crucial aspect of pharmaceutical development, aiming to improve properties such as solubility and bioavailability. Research on different salt forms of pharmaceuticals, including CEP-28122, underscores the importance of comprehensive physicochemical characterization in identifying the most suitable form for further development. This includes considerations of hygroscopicity, dissolution behavior, and stability, which are essential for ensuring the efficacy and safety of the drug product (Paulekuhn et al., 2013).
Mecanismo De Acción
Target of Action
CEP-28122 Mesylate hydrochloride is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .
Mode of Action
This compound inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . It has an IC50 value of 1.9 ± 0.5 nM, indicating its high potency . The compound’s interaction with ALK leads to the inhibition of ALK tyrosine phosphorylation, which is a key step in the activation of the ALK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway . By inhibiting ALK, the compound disrupts the signaling pathway, leading to concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .
Pharmacokinetics
This compound is orally bioavailable and has favorable pharmacokinetic properties . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALK activity and cellular ALK tyrosine phosphorylation . This leads to the growth inhibition/cytotoxicity of ALK-positive cancer cells . In vivo, the compound shows dose-dependent antitumor activity in ALK-positive tumor xenografts in mice .
Direcciones Futuras
CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice . It has the potential to be used in the treatment of ALK-positive cancers .
Análisis Bioquímico
Biochemical Properties
CEP-28122 Mesylate Hydrochloride plays a significant role in biochemical reactions, particularly as an ALK inhibitor . It interacts with the ALK enzyme, inhibiting its activity and thereby disrupting the biochemical pathways that contribute to tumor growth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the ALK enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and disrupt the growth of tumor cells .
Metabolic Pathways
This compound is involved in the metabolic pathways related to ALK inhibition
Propiedades
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEAVNFZOQOQRX-RMJUCTSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2580700.png)
![3-(3-methoxypropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2580701.png)
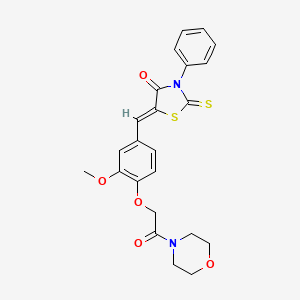
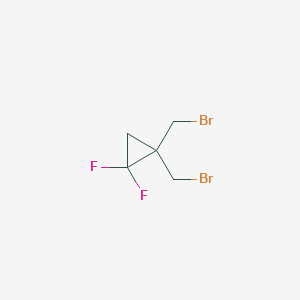
![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)


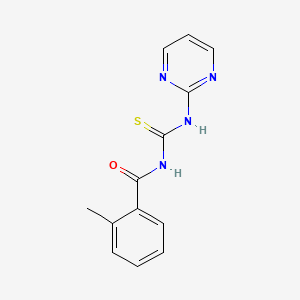
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
